Vinylbenzyl chloride

Vue d'ensemble

Description

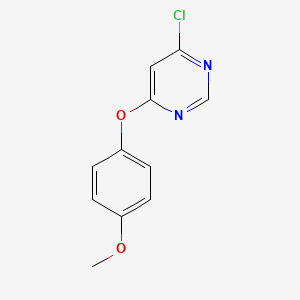

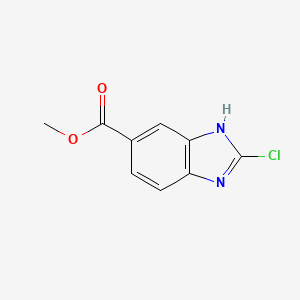

Vinylbenzyl chloride is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is a colorless liquid that is typically stored with a stabilizer to suppress polymerization .

Synthesis Analysis

Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . It is commonly used as a monomer that belongs to the class of aryl chlorides .Molecular Structure Analysis

The molecular structure of Vinylbenzyl chloride consists of a vinyl group (CH2=CH-) and a benzyl chloride group (C6H4CH2Cl) in its structure .Chemical Reactions Analysis

Vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene . It reacts with divinylbenzene to form polyvinyl chloride . It is also used as a reactive building block in various polymerization reactions to synthesize different types of polymers .Physical And Chemical Properties Analysis

Vinylbenzyl chloride is a colorless liquid with a density of 1.083 g/mL at 25 °C . It has a boiling point of 229 °C . The refractive index n20/D is 1.572 .Applications De Recherche Scientifique

Fuel Cells

- Scientific Field : Energy Materials

- Application Summary : Vinylbenzyl chloride is used in the creation of cross-linked poly (vinylbenzyl chloride) anion exchange membranes (AEMs) for fuel cells . These AEMs have high conductivity and excellent mechanical properties .

- Methods of Application : The AEMs are prepared via a one-step process, bearing long flexible cross-linker chains with multiple quaternary ammonium (QA) heads .

- Results : The AEMs exhibit robust alkaline stability, low water uptake, and good dimensional stability . A single cell using the PVBC-50Q4 membrane has a maximum peak power density of 109.2 mW cm –2 at 60 °C .

Polymerization

- Scientific Field : Polymer Science

- Application Summary : Vinylbenzyl chloride is used in the reversible addition-fragmentation chain transfer (RAFT) homopolymerization process .

- Methods of Application : The RAFT polymerization of vinylbenzyl chloride is performed to obtain well-defined PVBC polymers .

- Results : The resulting polymers contain trithiocarbonate groups in the center of the main chains that react with various nucleophiles, resulting in a decrease in the molecular weights of the polymers .

Production of Chloromethylated Polystyrene

- Scientific Field : Industrial Chemistry

- Application Summary : Vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene .

- Methods of Application : It is produced by the chlorination of vinyltoluene .

- Results : Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers .

Component of Ion Exchange Resins

- Scientific Field : Industrial Chemistry

- Application Summary : Vinylbenzyl chloride is a component of ion exchange resins .

- Methods of Application : It is used as a starter for various copolymer preparations .

- Results : The incorporation of 4-vinyl benzyl chloride contributes to the formation of a porous structure and specific surface area .

Synthesis of Block Copolymers

- Scientific Field : Polymer Science

- Application Summary : Vinylbenzyl chloride is used in the reversible addition-fragmentation chain transfer (RAFT) homopolymerization process to synthesize block copolymers .

- Methods of Application : The RAFT polymerization of vinylbenzyl chloride is performed with benzyl ethyl trithiocarbonate and N-isopropylacrylamide to obtain well-defined PVBC polymers .

- Results : The resulting polymers contain trithiocarbonate groups in the center of the main chains that react with various nucleophiles, resulting in a decrease in the molecular weights of the polymers .

Creation of Hierarchically Porous Polymers

- Scientific Field : Material Science

- Application Summary : Hypercrosslinking of 4-vinylbenzyl chloride (VBC)-based polyHIPEs results in rigid polymers with induced microporosity in macro porous material .

- Methods of Application : PolyHIPEs with 80% overall porosity were prepared at three different initial crosslinking degrees .

- Results : This leads to very high specific surface areas and better compatibility with solvents, making the sites within such a hierarchically porous polymer more accessible .

Synthesis of Grafted Nanoparticles

- Scientific Field : Nanotechnology

- Application Summary : Vinylbenzyl chloride is used in the reversible addition fragmentation chain transfer (RAFT) process to produce highly functional core-shell particles based on a silica core and a shell made of functional polymeric chains with very well controlled structure .

- Methods of Application : The RAFT polymerization of vinylbenzyl chloride is performed with the aim of designing silica core-poly (VBC) shell nanoparticles .

- Results : The resulting particles are monodisperse in size, and the exceptional control over their dimensions is achieved by careful tailoring the conditions of the radical polymerization .

Preparation of Anion Exchange Membranes

- Scientific Field : Material Science

- Application Summary : Vinylbenzyl chloride is used to enhance the ionic conductivity and mechanical property of the chemically stable aliphatic anion exchange membranes (AEMs) .

- Methods of Application : Cross-linked poly (vinylbenzyl chloride) AEMs bearing long flexible cross-linker chains with multiple quaternary ammonium (QA) head were prepared via a facile one-step process .

- Results : The AEMs exhibit high conductivity and excellent mechanical property .

Double Crosslinked Membrane for Fuel Cells

- Scientific Field : Energy Materials

- Application Summary : Vinylbenzyl chloride is used in the preparation of a novel double crosslinked AEM based on polybenzimidazole (PBI) and poly (vinylbenzyl chloride) (PVBC) for fuel cells .

- Methods of Application : The membrane is prepared with N, N, N ″, N ′-tetramethyl-1,6-hexanediamine as a crosslinking agent .

- Results : The resulting membrane exhibits high ionic conductivity and excellent stability, critical for long-life AEM fuel cells .

Safety And Hazards

Orientations Futures

Vinylbenzyl chloride is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . It is expected to find more applications in the future due to its unique properties .

Propriétés

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

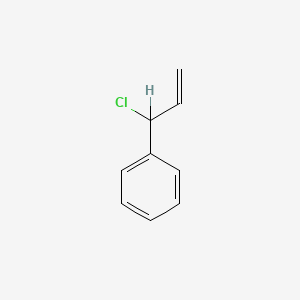

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinylbenzyl chloride | |

CAS RN |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)